

Visualizing Gene Transcripts with Fast Red TR: Application Notes and Protocols

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Compound of Interest

Compound Name: *Fast red TR salt hemi(zinc chloride)*

Cat. No.: *B2771796*

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Introduction

In situ hybridization (ISH) is a powerful technique that allows for the localization of specific nucleic acid sequences within the morphological context of tissues or cells. When combined with a robust detection system, ISH provides invaluable insights into gene expression patterns, cellular function, and disease pathology. Fast Red TR is a widely used chromogenic substrate for alkaline phosphatase (AP), which, upon enzymatic reaction, produces a brilliant red, insoluble precipitate. This application note provides a detailed protocol for the visualization of gene transcripts (mRNA) in formalin-fixed, paraffin-embedded (FFPE) tissue sections using a digoxigenin (DIG)-labeled probe and an anti-DIG antibody conjugated to alkaline phosphatase, with final detection using Fast Red TR.

Fast Red TR offers several advantages, including a bright and stable signal that can be visualized under both brightfield and fluorescence microscopy.^{[1][2]} The resulting red precipitate contrasts sharply with common histological counterstains. However, it is crucial to note that the Fast Red TR reaction product is soluble in alcohol, necessitating the use of aqueous mounting media.^{[3][4]}

Principle of the Method

The visualization of gene transcripts using this protocol involves a series of sequential steps. First, a DIG-labeled nucleic acid probe, which is complementary to the target mRNA sequence, is hybridized to the tissue section. Following hybridization and stringent washes to remove any unbound probe, an anti-DIG antibody conjugated to alkaline phosphatase is applied. This antibody specifically binds to the DIG-hapten on the hybridized probe. Finally, the Fast Red TR substrate is added. The alkaline phosphatase enzyme catalyzes the hydrolysis of a naphthol phosphate ester present in the substrate solution.^[4] The resulting phenolic compound then couples with a diazonium salt (Fast Red TR salt) to form a visible, red azo dye precipitate at the site of the target mRNA.^{[4][5]} Levamisole is often included in the substrate solution to inhibit endogenous alkaline phosphatase activity, thereby reducing background staining.^[3]

Materials and Reagents

Reagent/Material	Supplier (Example)	Catalog Number (Example)	Storage
SIGMAFAST™ Fast Red TR/Naphthol AS-MX Tablets	Sigma-Aldrich	F4648	-20°C
Anti-Digoxigenin-AP, Fab fragments	Roche	11093274910	2-8°C
Digoxigenin-labeled probe	Custom Synthesis	N/A	-20°C
Hybridization Buffer	MilliporeSigma	H7782	2-8°C
Proteinase K	Thermo Fisher Scientific	AM2546	-20°C
20x Saline-Sodium Citrate (SSC)	Thermo Fisher Scientific	AM9763	Room Temperature
Formaldehyde, 37%	MilliporeSigma	F8775	Room Temperature
Xylene	MilliporeSigma	214736	Room Temperature
Ethanol, 100%	MilliporeSigma	E7023	Room Temperature
Deionized, RNase-free water	Thermo Fisher Scientific	AM9937	Room Temperature
Aqueous Mounting Medium	Vector Laboratories	H-5501	2-8°C
Mayer's Hematoxylin	MilliporeSigma	MHS1	Room Temperature

Experimental Protocols

This protocol is optimized for FFPE tissue sections. All solutions should be prepared with RNase-free water and proper RNase-free techniques should be employed throughout the procedure.

I. Deparaffinization and Rehydration

- Place slides in a slide rack.
- Immerse slides in two changes of xylene for 5 minutes each.
- Immerse slides in two changes of 100% ethanol for 3 minutes each.
- Immerse slides in 95% ethanol for 3 minutes.
- Immerse slides in 70% ethanol for 3 minutes.
- Immerse slides in 50% ethanol for 3 minutes.
- Rinse slides in deionized water for 5 minutes.

II. Pretreatment and Permeabilization

- Immerse slides in a 0.2 M HCl solution for 10 minutes.
- Rinse slides in deionized water.
- Incubate slides in Proteinase K solution (20 µg/mL in PBS) at 37°C for 15-30 minutes. The optimal time will depend on the tissue type and fixation.
- Rinse slides in deionized water.
- Post-fix tissues by immersing slides in 4% paraformaldehyde in PBS for 10 minutes at room temperature.
- Rinse slides in deionized water.

III. Hybridization

- Dehydrate the sections by immersing slides in a graded ethanol series (70%, 95%, 100%) for 2 minutes each.
- Air dry the slides completely.
- Prepare the DIG-labeled probe by diluting it in pre-warmed hybridization buffer to the desired concentration (e.g., 50-500 ng/mL). Denature the probe by heating at 80-95°C for 5 minutes,

then immediately place on ice.

- Apply the denatured probe solution to the tissue section, ensuring complete coverage.
- Cover with a coverslip and incubate in a humidified chamber at the optimal hybridization temperature (e.g., 42-65°C) overnight.

IV. Post-Hybridization Washes

- Carefully remove the coverslips by immersing the slides in 2x SSC at room temperature.
- Wash slides in 2x SSC at 37°C for 15 minutes.
- Wash slides in 1x SSC at 37°C for 15 minutes.
- Perform a high-stringency wash in 0.5x SSC at 37°C for 30 minutes. The stringency can be adjusted by altering the temperature or SSC concentration.

V. Immunological Detection

- Rinse slides in a wash buffer (e.g., MABT: 100 mM maleic acid, 150 mM NaCl, pH 7.5, with 0.1% Tween 20).
- Block non-specific binding by incubating slides in a blocking solution (e.g., MABT with 2% Blocking Reagent or 10% heat-inactivated sheep serum) for 1-2 hours at room temperature.
- Incubate slides with anti-Digoxigenin-AP antibody diluted in blocking solution (e.g., 1:500 to 1:2000) overnight at 4°C in a humidified chamber.
- Wash slides three times in MABT for 15 minutes each at room temperature.
- Equilibrate slides in detection buffer (100 mM Tris-HCl, 100 mM NaCl, 50 mM MgCl₂, pH 9.5) for 10 minutes.

VI. Chromogenic Development with Fast Red TR

- Prepare the Fast Red TR working solution immediately before use. For tablet-based kits, dissolve one Fast Red TR/Naphthol AS-MX tablet and one buffer tablet in 1 mL of deionized

water and vortex until dissolved.[3] For liquid kits, follow the manufacturer's instructions, for example, adding one drop of Fast Red Chromogen to 3 mL of substrate buffer.[6]

- Apply the Fast Red TR solution to the tissue section, ensuring complete coverage.
- Incubate at room temperature for 10-30 minutes. Monitor the color development under a microscope to prevent overstaining and high background.[3]
- Stop the reaction by rinsing the slides gently with deionized water.[3]

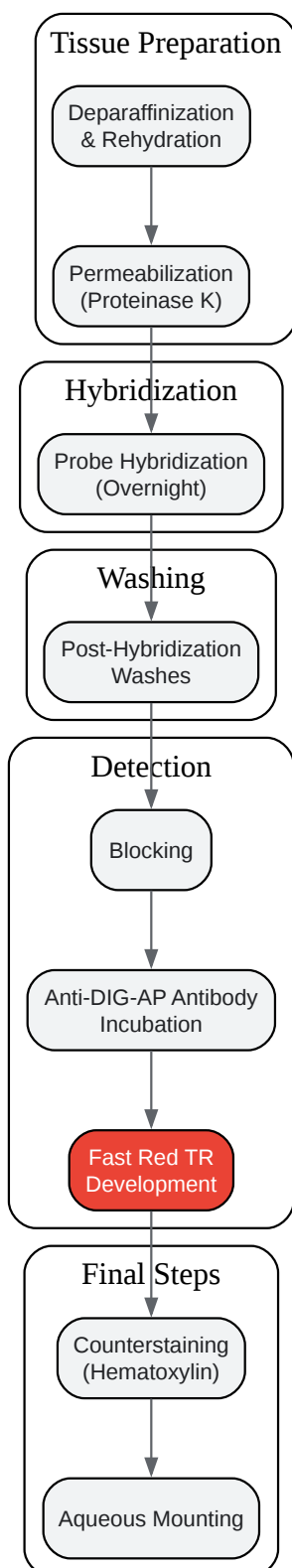
VII. Counterstaining and Mounting

- Counterstain with Mayer's hematoxylin for 30-60 seconds.
- "Blue" the hematoxylin by rinsing in running tap water for 5-10 minutes.
- Rinse briefly in deionized water.
- Mount with an aqueous mounting medium. Do not use organic solvent-based mounting media as they will dissolve the Fast Red precipitate.[3][4]

Data Presentation

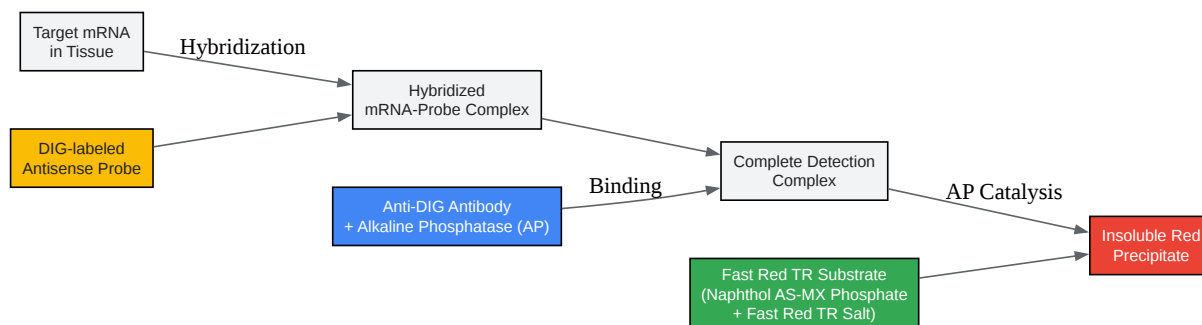
Parameter	Recommended Range/Value	Purpose
Pretreatment		
Proteinase K Concentration	10-40 µg/mL	To unmask the target mRNA by digesting proteins.
Proteinase K Incubation Time	10-30 minutes at 37°C	Optimal time varies with tissue type and fixation.
Hybridization		
Probe Concentration	50-500 ng/mL	To ensure sufficient probe for target saturation.
Hybridization Temperature	42-65°C	Dependent on probe length, GC content, and formamide concentration.
Hybridization Time	16-24 hours (overnight)	To allow for complete hybridization.
Immunodetection		
Antibody Dilution	1:500 - 1:2000	To optimize signal-to-noise ratio.
Antibody Incubation Time	Overnight at 4°C	To allow for thorough antibody binding.
Development		
Fast Red TR Incubation Time	10-30 minutes at room temperature	To achieve desired signal intensity without high background.

Visualizations



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Caption: Workflow for visualizing gene transcripts using in situ hybridization with Fast Red TR.



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Caption: Molecular mechanism of Fast Red TR signal detection in in situ hybridization.

Troubleshooting

Issue	Possible Cause(s)	Suggested Solution(s)
No Signal or Weak Signal	Inefficient permeabilization	Optimize Proteinase K concentration and incubation time.
Degraded RNA in tissue	Use properly fixed and processed tissues. Employ RNase-free techniques.	
Incorrect probe concentration or denaturation	Use a higher probe concentration. Ensure probe is fully denatured before hybridization.	
Suboptimal hybridization/wash stringency	Optimize hybridization and wash temperatures.	
Inactive antibody or substrate	Use fresh or properly stored reagents. Check expiration dates.	
High Background	Non-specific probe binding	Increase wash stringency (higher temperature, lower salt concentration).
Insufficient blocking	Increase blocking time or try a different blocking agent.	
Endogenous alkaline phosphatase activity	Ensure levamisole is included in the substrate buffer, or pre-treat with levamisole.	
Over-development of chromogen	Reduce Fast Red TR incubation time and monitor development microscopically. [3]	
Drying of the section during incubation	Use a humidified chamber for all incubation steps.	

Precipitate Appears Diffuse	Diffusion of the reaction product	Consider adding Polyvinyl Alcohol (PVA) to the substrate solution to increase viscosity.
Over-fixation of tissue	Reduce fixation time or increase the intensity of the permeabilization step.	

Conclusion

The visualization of gene transcripts using Fast Red TR is a reliable and sensitive method for localizing mRNA in tissue sections. By following this detailed protocol and paying careful attention to critical steps such as tissue preparation, hybridization conditions, and chromogenic development, researchers can obtain high-quality, specific staining with a bright red signal. The provided troubleshooting guide should help to address common issues, ensuring successful and reproducible results for a wide range of research and diagnostic applications.

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